molecular formula C11H13BrN2O2 B1455806 5-bromo-N-cyclopentyl-2-nitroaniline CAS No. 1231930-26-9

5-bromo-N-cyclopentyl-2-nitroaniline

Cat. No. B1455806
Key on ui cas rn: 1231930-26-9
M. Wt: 285.14 g/mol
InChI Key: CWXSDTYCVIABLU-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Add cyclopentanamine (32 mL) to a solution of 2,4-dibromo-1-nitro-benzene (20 g) in 1-butanol (160 mL). Heat the mixture at 100° C. overnight. Remove the solvent under vacuum, add water and extract with EA. Wash the organic layer sequentially with an aqueous saturated solution of sodium bicarbonate and then water. Dry over magnesium sulfate and remove the solvent under vacuum to afford 22 g of the title compound. MS (ES+): m/z=286 (M+H)+.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][C:9]=1[N+:15]([O-:17])=[O:16]>C(O)CCC>[Br:14][C:12]1[CH:11]=[CH:10][C:9]([N+:15]([O-:17])=[O:16])=[C:8]([NH:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:13]=1

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent under vacuum
ADDITION
Type
ADDITION
Details
add water
EXTRACTION
Type
EXTRACTION
Details
extract with EA
WASH
Type
WASH
Details
Wash the organic layer sequentially with an aqueous saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NC1CCCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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